N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methylbenzamide
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Overview
Description
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methylbenzamide is an organic compound that features a benzamide core substituted with fluorophenyl, furan, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with an amine derivative to form the benzamide.
Substitution Reactions: The next steps involve the substitution of the benzamide core with the fluorophenyl and furan groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methylbenzamide
- N-[(2-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methylbenzamide
- N-[(2-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-4-methylbenzamide
Uniqueness
N-[(2-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18FNO2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methylbenzamide |
InChI |
InChI=1S/C20H18FNO2/c1-15-8-10-16(11-9-15)20(23)22(14-18-6-4-12-24-18)13-17-5-2-3-7-19(17)21/h2-12H,13-14H2,1H3 |
InChI Key |
NPBOFTRGROFYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origin of Product |
United States |
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